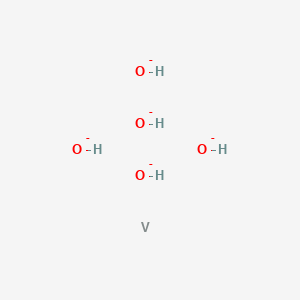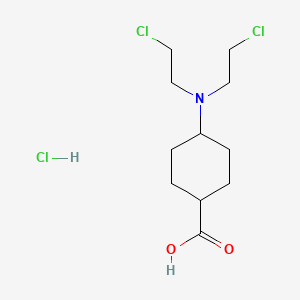
5,5-Dimethyl-3-sulfanylidene-2,4-dioxa-3-phosphonia-5-silahexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-3-sulfanylidene-2,4-dioxa-3-phosphonia-5-silahexane: is a compound with a fascinating structure. It belongs to the class of cycloalkanes , which are cyclic hydrocarbons containing only carbon-hydrogen bonds and carbon-carbon single bonds. In this case, the carbon atoms form a ring, resulting in a unique molecular arrangement .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is to start with a suitable precursor containing silicon, sulfur, and oxygen atoms. The exact synthetic route may vary, but it typically includes reactions like nucleophilic substitution, cyclization, and oxidation.
Reaction Conditions::Nucleophilic Substitution: Introducing the sulfur and phosphorus atoms can be achieved through nucleophilic substitution reactions. For example, reacting a suitable silicon-containing compound with a thiol (R-SH) or a phosphine (R-PH3) can lead to the desired product.
Cyclization: The cyclization step forms the six-membered ring. Conditions such as elevated temperature and the presence of a Lewis acid catalyst (e.g., BF3) are often employed.
Oxidation: To introduce the oxygen atom, oxidation reactions using reagents like hydrogen peroxide (H2O2) or peracids may be necessary.
Industrial Production:: While industrial-scale production methods for this specific compound might not be well-documented, research laboratories can synthesize it for scientific investigations.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially yielding sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can replace the sulfur or phosphorus atom with other functional groups.
Oxidation: Hydrogen peroxide (H2O2), peracids (e.g., peroxyacetic acid).
Substitution: Thiol (R-SH), phosphine (R-PH3).
Major Products:: The major products depend on the specific reaction conditions and substituents. Oxidation may lead to sulfoxides or sulfones, while substitution can yield various derivatives.
Scientific Research Applications
This compound finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Materials Science: Due to its silicon and sulfur content.
Biological Studies: Investigating its interactions with biomolecules.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. It likely involves interactions with cellular components, possibly affecting metabolic pathways or signaling cascades.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, it’s essential to explore related structures in the literature to highlight its uniqueness.
Properties
CAS No. |
104971-49-5 |
|---|---|
Molecular Formula |
C4H12O2PSSi+ |
Molecular Weight |
183.26 g/mol |
IUPAC Name |
methoxy-sulfanylidene-trimethylsilyloxyphosphanium |
InChI |
InChI=1S/C4H12O2PSSi/c1-5-7(8)6-9(2,3)4/h1-4H3/q+1 |
InChI Key |
LFJPINGDTBHYSA-UHFFFAOYSA-N |
Canonical SMILES |
CO[P+](=S)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


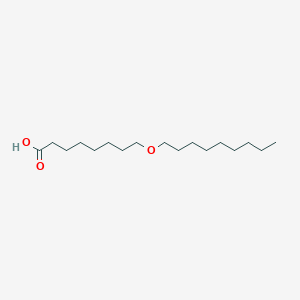
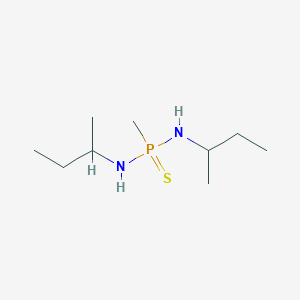
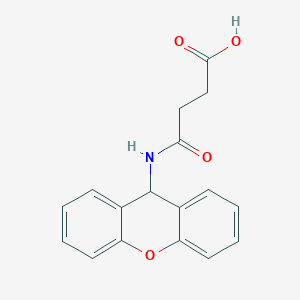
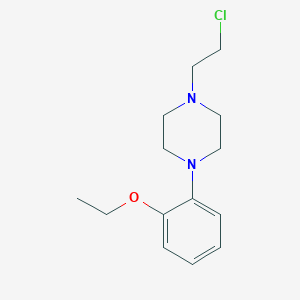

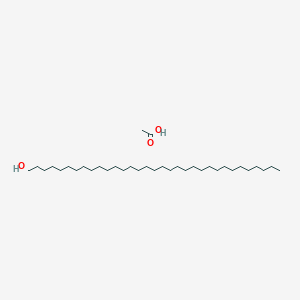

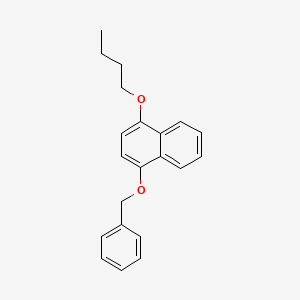
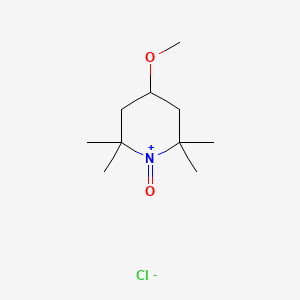
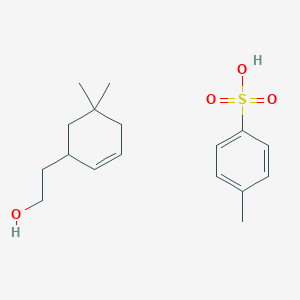
![Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B14338415.png)
![2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile](/img/structure/B14338418.png)
